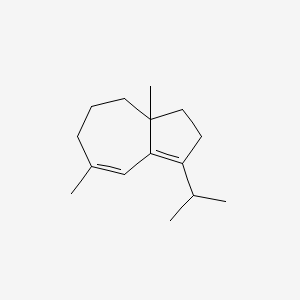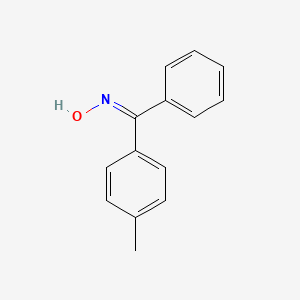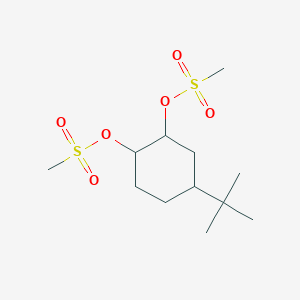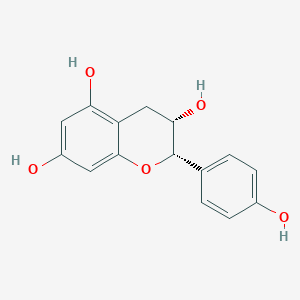
ent-Epiafzelechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ent-Epiafzelechin: is a flavan-3-ol, a type of flavonoid. It is a stereoisomer of afzelechin and is found in various plants. Flavan-3-ols are known for their antioxidant properties and are commonly found in tea leaves, fruits, and other plant-based foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ent-Epiafzelechin can be synthesized through the reduction of cis-3,4-leucopelargonidin using (2R,3S)-catechin:NADP+ 4-oxidoreductase . The reaction conditions typically involve the use of NADP+ as a cofactor.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as tea leaves and certain fruits. High-pressure liquid chromatography (HPLC) is commonly used to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: ent-Epiafzelechin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ent-Epiafzelechin is studied for its antioxidant properties and its ability to scavenge free radicals .
Biology: In biological research, this compound is investigated for its potential to inhibit the replication of viruses such as herpes simplex virus type 2 .
Medicine: In medicine, this compound is explored for its potential antidiabetic properties. It has been shown to stimulate glucose utilization in muscle and liver cells .
Industry: In the industry, this compound is used in the production of health supplements and cosmetics due to its antioxidant properties .
Mecanismo De Acción
ent-Epiafzelechin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits the production of matrix metalloproteinase enzymes, which are involved in the degradation of the extracellular matrix . Additionally, it can inhibit the replication of viruses by interfering with their ability to penetrate and adhere to host cells .
Comparación Con Compuestos Similares
Afzelechin: Another stereoisomer of flavan-3-ol, known for its antioxidant properties.
Epicatechin: Similar to catechin, it is found in various plants and has been studied for its cardiovascular benefits.
Uniqueness: ent-Epiafzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Its ability to inhibit viral replication and its potential antidiabetic properties set it apart from other similar compounds .
Propiedades
Número CAS |
36801-69-1 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(2S,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m0/s1 |
Clave InChI |
RSYUFYQTACJFML-ZFWWWQNUSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


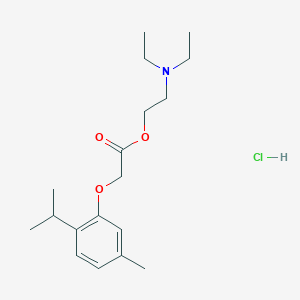
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
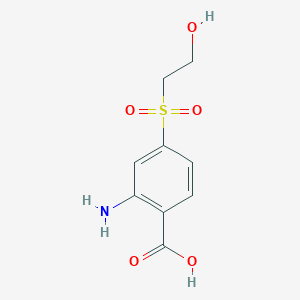
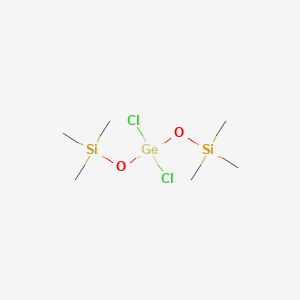
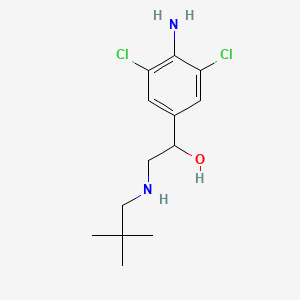
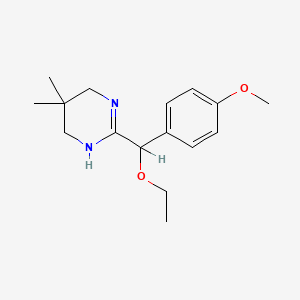
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
